molecular formula C7H14N2S B7723963 N'-cyclohexylcarbamimidothioic acid

N'-cyclohexylcarbamimidothioic acid

Cat. No.: B7723963
M. Wt: 158.27 g/mol
InChI Key: LEEHHPPLIOFGSC-UHFFFAOYSA-N
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Description

N’-Cyclohexylcarbamimidothioic acid is an organic compound characterized by the presence of a cyclohexyl group attached to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclohexylcarbamimidothioic acid typically involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of an appropriate oxidizing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: Catalysts such as sodium hydroxide or potassium hydroxide may be used to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of N’-cyclohexylcarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Types of Reactions:

    Oxidation: N’-Cyclohexylcarbamimidothioic acid can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Halides, amines, or alcohols.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Cyclohexylcarbamimidothioic acid has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-cyclohexylcarbamimidothioic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved often include disruption of metabolic processes or interference with cellular signaling.

Comparison with Similar Compounds

  • N’-Cyclohexylthiourea
  • N’-Cyclohexylcarbamide
  • N’-Cyclohexylisothiourea

Comparison: N’-Cyclohexylcarbamimidothioic acid is unique due to its specific combination of a cyclohexyl group and a carbamimidothioic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while N’-cyclohexylthiourea shares the thiourea group, it lacks the carbamimidothioic acid functionality, leading to different reactivity and applications.

Properties

IUPAC Name

N'-cyclohexylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEHHPPLIOFGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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